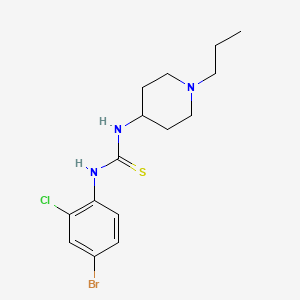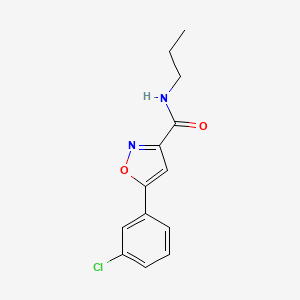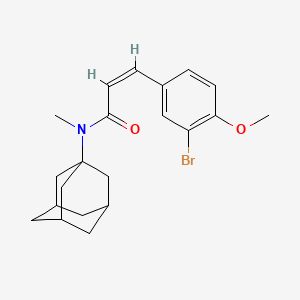
N-(4-bromo-2-chlorophenyl)-N'-(1-propyl-4-piperidinyl)thiourea
Descripción general
Descripción
N-(4-bromo-2-chlorophenyl)-N'-(1-propyl-4-piperidinyl)thiourea, commonly known as Br-PCPT, is a synthetic compound that has been extensively studied for its potential therapeutic applications. Br-PCPT belongs to the class of thiourea derivatives and has been shown to exhibit a wide range of biological activities, including antitumor, antiviral, and antifungal properties.
Mecanismo De Acción
The exact mechanism of action of Br-PCPT is not fully understood. However, it has been suggested that Br-PCPT exerts its antitumor activity by inhibiting the activity of tubulin, a protein involved in cell division. This leads to the arrest of cell division and ultimately cell death. Br-PCPT has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication, which may contribute to its antitumor activity. The antiviral and antifungal activities of Br-PCPT are thought to be due to its ability to disrupt the integrity of the viral and fungal membranes.
Biochemical and Physiological Effects
Br-PCPT has been shown to exhibit a wide range of biochemical and physiological effects. In addition to its antitumor, antiviral, and antifungal activities, Br-PCPT has also been shown to possess anti-inflammatory and antioxidant properties. Br-PCPT has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of Br-PCPT is its broad-spectrum activity against various cancer cell lines, viruses, and fungi. This makes it a promising candidate for the development of new therapeutics. However, Br-PCPT also has some limitations for lab experiments. It is a highly reactive compound and can easily form adducts with proteins, which can complicate its analysis. In addition, Br-PCPT has poor solubility in water, which can limit its use in certain assays.
Direcciones Futuras
There are several future directions for the study of Br-PCPT. One area of research is the development of more potent and selective analogs of Br-PCPT that can exhibit enhanced activity against specific cancer types or viruses. Another area of research is the investigation of the molecular mechanisms underlying the anti-inflammatory and antioxidant properties of Br-PCPT. Finally, the potential use of Br-PCPT as a therapeutic agent for various diseases, including cancer, viral infections, and fungal infections, should be further explored.
Aplicaciones Científicas De Investigación
Br-PCPT has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor activity against various cancer cell lines, including breast, lung, and prostate cancer. Br-PCPT has also been shown to possess antiviral activity against herpes simplex virus type 1 and type 2. In addition, Br-PCPT has been shown to exhibit antifungal activity against Candida albicans.
Propiedades
IUPAC Name |
1-(4-bromo-2-chlorophenyl)-3-(1-propylpiperidin-4-yl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrClN3S/c1-2-7-20-8-5-12(6-9-20)18-15(21)19-14-4-3-11(16)10-13(14)17/h3-4,10,12H,2,5-9H2,1H3,(H2,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMXDWVZCGMKADK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NC(=S)NC2=C(C=C(C=C2)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-chlorobenzyl)-4-[ethyl(methylsulfonyl)amino]benzamide](/img/structure/B4877858.png)
![2-(benzylthio)-5-[(4-bromobenzyl)thio]-1,3,4-thiadiazole](/img/structure/B4877860.png)
![N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)-N~1~-[4-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4877879.png)
![3-[(ethylamino)sulfonyl]-4-methoxy-N-(2-methylphenyl)benzamide](/img/structure/B4877889.png)

![dimethyl 2-{[(2,5-dioxo-1-phenyl-1,2,5,6,7,8-hexahydro-3-quinolinyl)carbonyl]amino}terephthalate](/img/structure/B4877893.png)

![N-1,3-benzothiazol-2-yl-2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4877905.png)

![ethyl 2-({[4-(2-hydroxyphenyl)-1-piperazinyl]carbonothioyl}amino)-5-phenyl-3-thiophenecarboxylate](/img/structure/B4877937.png)

![pentyl (4-{[(4-fluorophenyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B4877946.png)
![N-[1-(tetrahydro-2-furanyl)ethyl]-1-naphthamide](/img/structure/B4877948.png)
![methyl 4-{3-[(1-allyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2,5-dimethyl-1H-pyrrol-1-yl}-3-methylbenzoate](/img/structure/B4877956.png)